3-(4-Isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 618382-75-5
Cat. No.: VC16139126
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618382-75-5 |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C21H22N2O3/c1-14(2)12-15-8-10-16(11-9-15)17-13-19(21(24)25)23(22-17)18-6-4-5-7-20(18)26-3/h4-11,13-14H,12H2,1-3H3,(H,24,25) |
| Standard InChI Key | BENGAPBKXOZBQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at positions 1, 3, and 5. Key structural components include:
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Position 1: A 2-methoxyphenyl group, contributing steric bulk and electronic effects via the methoxy (-OCH) substituent.
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Position 3: A 4-isobutylphenyl group, introducing hydrophobic character through the branched isobutyl chain.
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Position 5: A carboxylic acid (-COOH) group, enabling hydrogen bonding and salt formation .
The interplay of these substituents influences the compound’s solubility, reactivity, and interactions with biological targets.
Table 1: Comparative Analysis of Structurally Related Pyrazole Carboxylic Acids
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-(4-Isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | 350.4 | 4-isobutylphenyl, 2-methoxyphenyl | |
| 1-(2-Methoxyphenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid | 308.3 | p-tolyl (4-methylphenyl) | |
| 1H-Pyrazole-5-carboxylic acid | 112.1 | Unsubstituted pyrazole core |
The addition of bulky aromatic groups in 3-(4-isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid enhances lipid solubility compared to simpler analogs like 1H-pyrazole-5-carboxylic acid .
Synthesis and Manufacturing Processes
General Pyrazole Synthesis Strategies
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, a plausible route involves:
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Formation of a hydrazone intermediate through reaction of 2-methoxyphenylhydrazine with a diketone precursor.
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Cyclization under acidic or thermal conditions to form the pyrazole ring.
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Functionalization at position 3 via Suzuki-Miyaura coupling with 4-isobutylphenylboronic acid.
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Oxidation of a methyl ester precursor to yield the carboxylic acid group .
Physicochemical Properties
Physical State and Stability
The compound is reported as a liquid at room temperature with an assay purity of ≥99% . Key properties include:
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Solubility: Predicted to exhibit limited water solubility due to hydrophobic substituents, with better solubility in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Stable under recommended storage conditions (-20°C in inert atmosphere) but susceptible to decarboxylation under prolonged heat or strong acidic/basic conditions .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 350.4 g/mol | |
| Physical State | Liquid | |
| Storage Conditions | -20°C, inert atmosphere | |
| Purity | ≥99% |
Notably, critical data such as melting point, logP, and pKa are absent from current literature, underscoring gaps in characterization.
Applications in Research and Development
Pharmaceutical Research
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Lead Compound Optimization: The carboxylic acid moiety allows derivatization into esters or amides for prodrug development .
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Targeted Drug Delivery: Hydrophobic substituents enhance compatibility with lipid-based nanocarriers .
Material Science
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Coordination Chemistry: Potential as a ligand for metal-organic frameworks (MOFs) due to nitrogen and oxygen donor atoms.
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